molecular formula C9H8FNO B1526850 3-Cyclopropanecarbonyl-5-fluoropyridine CAS No. 1248370-09-3

3-Cyclopropanecarbonyl-5-fluoropyridine

Cat. No.: B1526850
CAS No.: 1248370-09-3
M. Wt: 165.16 g/mol
InChI Key: HKYVLAKNTKELJD-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyl-5-fluoropyridine is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol It is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyl-5-fluoropyridine typically involves the introduction of a cyclopropane ring and a fluorine atom into a pyridine structure. One common method is the cyclopropanation of a pyridine derivative followed by fluorination. The reaction conditions often include the use of cyclopropyl reagents and fluorinating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Cyclopropanecarbonyl-5-fluoropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonyl-5-fluoropyridine involves its interaction with molecular targets through its functional groups. The cyclopropane ring and fluorine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropanecarbonyl-4-fluoropyridine
  • 3-Cyclopropanecarbonyl-6-fluoropyridine
  • 3-Cyclopropanecarbonyl-5-chloropyridine

Uniqueness

3-Cyclopropanecarbonyl-5-fluoropyridine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity compared to its analogs. This unique structure can lead to different biological activities and applications .

Properties

IUPAC Name

cyclopropyl-(5-fluoropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYVLAKNTKELJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248370-09-3
Record name 3-cyclopropanecarbonyl-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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